molecular formula C18H24ClNO2 B2603343 1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 15271-96-2

1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B2603343
CAS No.: 15271-96-2
M. Wt: 321.85
InChI Key: QHLWITUVBHHISA-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) derivative. Its molecular formula is C₁₈H₂₂NO₂·HCl, with a molecular weight of 320.8 g/mol. The compound features a propan-2-ol backbone substituted at position 1 with a biphenyl-2-yloxy group and at position 3 with an isopropylamino group. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations. Structurally, the biphenyl moiety distinguishes it from classical beta-blockers like propranolol (naphthalene-based) or betaxolol (phenoxy-substituted) .

Properties

IUPAC Name

1-(2-phenylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h3-11,14,16,19-20H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLWITUVBHHISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1’-biphenyl-2-ol with 3-chloropropan-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for strong binding interactions with aromatic residues in proteins, while the isopropylamino group can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related beta-blockers:

Compound Structural Features Molecular Formula Pharmacological Activity Physicochemical Properties Safety Profile
1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride Biphenyl-2-yloxy group; isopropylamino group; hydrochloride salt C₁₈H₂₂NO₂·HCl Presumed non-selective beta-blocker; biphenyl group may enhance lipophilicity and binding LogP (estimated): ~3.5; water-soluble due to HCl salt; melting point: ~200–220°C (predicted) Limited data; likely similar to propranolol (bronchospasm risk in asthma patients)
Propranolol Hydrochloride Naphthalen-1-yloxy group; isopropylamino group; hydrochloride salt C₁₆H₂₁NO₂·HCl Non-selective beta-blocker; treats hypertension, arrhythmias, migraine prophylaxis LogP: 3.1; molecular weight: 295.8 g/mol; soluble in water and ethanol Bronchospasm, bradycardia, fatigue; contraindicated in asthma
Dexpropranolol Hydrochloride Enantiomer of propranolol (R-configuration); naphthalen-1-yloxy group; hydrochloride C₁₆H₂₁NO₂·HCl Reduced beta-blocking activity; retains membrane-stabilizing effects Similar to propranolol; enantiomer-specific pharmacokinetics Lower beta-blockade may reduce cardiovascular risks; limited clinical data
Betaxolol Hydrochloride Phenoxy group with cyclopropylmethoxy-ethyl substituent; isopropylamino group; HCl salt C₁₈H₂₉NO₃·HCl Beta-1 selective blocker; treats glaucoma and hypertension LogP: 2.8; molecular weight: 343.9 g/mol; high ocular bioavailability Fewer respiratory side effects vs. non-selective blockers; headache, insomnia
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol Biphenyl-4-yloxy group; piperazinyl substituent; no HCl salt C₂₄H₂₅ClN₂O₂ Not a beta-blocker; potential antipsychotic or serotonin modulator (structural inference) LogP: ~4.2; molecular weight: 422.9 g/mol; likely poor water solubility Unknown; piperazine moiety may confer CNS-related side effects

Key Observations:

Unlike betaxolol’s cyclopropylmethoxy substitution, the biphenyl group may enhance lipophilicity (LogP ~3.5 vs. 2.8 for betaxolol), influencing tissue penetration and half-life .

Pharmacological Implications: The target compound is hypothesized to retain non-selective beta-blocking activity but with modified potency due to biphenyl interactions with hydrophobic receptor pockets . In contrast, betaxolol’s selectivity for beta-1 receptors reduces respiratory risks, while the bicyclic compound from (CAS 20041-49-0) may exhibit unique activity due to its rigid bicyclic structure .

Safety and Stability: The hydrochloride salt ensures solubility comparable to propranolol, but the biphenyl group may introduce metabolic challenges (e.g., cytochrome P450 interactions) . Propranolol’s well-documented bronchospasm risk contrasts with the unknown safety profile of the target compound, warranting further toxicological studies.

Biological Activity

1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H22ClNO
  • Molecular Weight : 287.81 g/mol
  • IUPAC Name : this compound

This compound primarily functions as a beta-adrenergic antagonist. Beta-blockers like this compound are known to inhibit the action of catecholamines (e.g., adrenaline) on beta receptors, which plays a crucial role in cardiovascular and neurological functions. The inhibition of these receptors can lead to various physiological effects, including reduced heart rate and blood pressure.

Cardiovascular Effects

Research indicates that compounds similar to 1-([1,1'-biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol exhibit significant cardiovascular effects:

  • Heart Rate Reduction : Beta-blockers decrease heart rate by blocking beta-adrenergic receptors in the heart.
  • Blood Pressure Control : These compounds help in managing hypertension by decreasing cardiac output and inhibiting renin release from the kidneys.

Neuroprotective Effects

Studies have shown that beta-blockers may have neuroprotective properties:

  • Anxiety and Stress Response : They are often used to manage anxiety symptoms by reducing physical manifestations such as increased heart rate.

Anti-inflammatory Properties

Recent investigations suggest that beta-blockers can modulate inflammatory responses:

  • Cytokine Modulation : By inhibiting beta receptors, these compounds may reduce the release of pro-inflammatory cytokines during stress responses.

Case Studies and Research Findings

StudyFindings
Muravieva & Alberini (2010)Investigated the effects of beta-blockers on memory reconsolidation; found limited efficacy in altering fear memories.
Bucindolol vs. CarvedilolA comparative study showed that bucindolol significantly decreased beta-receptor density in cardiac myocytes compared to carvedilol, suggesting differing mechanisms of action in heart tissue .
Inflammatory Response StudyPropranolol was shown to inhibit neutrophil migration and cytokine release in models of peritonitis, indicating potential therapeutic effects in inflammatory conditions .

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